3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This particular compound features a quinazolinone core, a thiazepane ring, and a chlorophenyl group, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents . The thiazepane ring can be introduced through a nucleophilic substitution reaction involving a suitable thiazepane precursor and the quinazolinone intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, potentially enhancing the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species and causing cell cycle arrest at the S-phase . It also inhibits key enzymes involved in cell proliferation, making it a potent antitumor agent .
Comparison with Similar Compounds
Similar Compounds
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds also exhibit significant antitumor activity and share a similar quinazoline core.
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their CDK2 inhibitory activity, these compounds are structurally similar and have comparable biological effects.
Uniqueness
What sets 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one apart is its unique combination of a quinazolinone core, a thiazepane ring, and a chlorophenyl group. This unique structure contributes to its potent biological activity and potential as a lead compound for drug development .
Properties
IUPAC Name |
3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-28-19)20(26)13-25-14-23-18-8-4-2-6-16(18)21(25)27/h1-8,14,19H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJAQGFKKOKXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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